molecular formula C19H18N2OS B2901213 Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1797290-62-0

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2901213
CAS RN: 1797290-62-0
M. Wt: 322.43
InChI Key: XJHCKIWCSOVZEL-UHFFFAOYSA-N
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Description

“Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound that features a quinoline moiety, a thiophene moiety, and a piperidine moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Thiophene is a five-membered aromatic ring with one sulfur atom. Piperidine is a six-membered ring with one nitrogen atom. The compound is likely to be a part of a larger class of compounds that have potential applications in various fields due to the presence of these functional groups .


Synthesis Analysis

The synthesis of such compounds often involves catalyst-free methods that utilize easily accessible starting materials . For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the use of visible light to mediate the synthesis of quinolin-2 (1H)-ones from quinoline N-oxides .


Molecular Structure Analysis

The molecular structure of “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” would be characterized by the presence of a quinoline ring, a thiophene ring, and a piperidine ring . The exact structure would depend on the specific substitutions on these rings.


Chemical Reactions Analysis

The chemical reactions involving “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” would likely involve the functional groups present in the molecule. For instance, the quinoline moiety could undergo reactions typical of aromatic compounds, such as electrophilic substitution . The piperidine moiety could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. Its stability could be influenced by the presence of the aromatic rings .

Scientific Research Applications

Photocatalytic Synthesis

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone: and its derivatives are known for their photocatalytic properties, which can be utilized in the synthesis of various quinolin-2(1H)-ones . These compounds are significant due to their presence in natural products and pharmacologically active molecules. The photocatalytic methods offer a greener alternative to conventional synthesis, reducing the need for reagents and by-products.

Therapeutic Potential

The compound’s structure, which includes a quinoline moiety, is associated with a wide range of therapeutic applications. Quinoline derivatives have been explored for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . This makes Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone a valuable scaffold for drug development.

Antimicrobial Activity

Heterocyclic compounds like quinolines have shown good antimicrobial potential. Synthesized derivatives of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could be evaluated against various bacterial strains to explore their efficacy as new antimicrobial agents .

Anticancer Research

Quinoline derivatives are also known for their anticancer properties. Research into the synthesis of novel quinoline-based compounds could lead to the development of new anticancer drugs. The compound’s ability to inhibit monoamine oxidase could be leveraged to design drugs with potential antidepressant activity .

Industrial Applications

In the industrial sector, quinoline derivatives are used in the synthesis of various chemicals and materials. The compound’s structure could be modified to create new materials with desired properties for industrial applications .

Chemical Synthesis Methods

The compound serves as a starting point for various chemical synthesis methods. Efficient and sustainable synthetic procedures for quinoline derivatives are crucial for the preparation of pharmaceuticals and other biologically active molecules .

Biological Potential

Indole derivatives, which share structural similarities with quinoline compounds, have shown a broad range of biological activities. This suggests that Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could also have diverse biological applications, including antiviral, anti-inflammatory, and anticancer activities .

Research Significance

The compound’s significance in research stems from its potential as a core structure in the development of new drugs. Its heterocyclic nature makes it an important synthon in medicinal chemistry, contributing to the fight against public health problems such as antimicrobial resistance (AMR) .

Safety and Hazards

The safety and hazards associated with “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” would depend on its specific properties. For instance, if it were used as a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on “Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” could involve further exploration of its potential applications. For instance, its potential as a drug could be explored through further biological testing . Additionally, new synthetic methods could be developed to improve the efficiency of its synthesis .

properties

IUPAC Name

quinolin-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c22-19(18-6-5-15-3-1-2-4-17(15)20-18)21-10-7-14(8-11-21)16-9-12-23-13-16/h1-6,9,12-14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHCKIWCSOVZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

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